molecular formula C6H7NO3 B14793927 1,5,7,7a-Tetrahydropyrrolo[1,2-c][1,3]oxazole-3,6-dione

1,5,7,7a-Tetrahydropyrrolo[1,2-c][1,3]oxazole-3,6-dione

Katalognummer: B14793927
Molekulargewicht: 141.12 g/mol
InChI-Schlüssel: NYJDLKHEQYINHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-DIHYDROPYRROLO[1,2-C]OXAZOLE-3,6(1H,5H)-DIONE is a heterocyclic compound that features a fused ring system combining pyrrole and oxazole moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-DIHYDROPYRROLO[1,2-C]OXAZOLE-3,6(1H,5H)-DIONE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an α-amino acid derivative with an aldehyde, followed by cyclization and oxidation steps. The reaction conditions often include the use of catalysts such as palladium or nickel complexes, and solvents like dimethylformamide or toluene .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. Additionally, the use of green chemistry principles, such as solvent recycling and the use of non-toxic reagents, can enhance the sustainability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: (S)-DIHYDROPYRROLO[1,2-C]OXAZOLE-3,6(1H,5H)-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted oxazole and pyrrole derivatives, which can be further functionalized for specific applications .

Wissenschaftliche Forschungsanwendungen

(S)-DIHYDROPYRROLO[1,2-C]OXAZOLE-3,6(1H,5H)-DIONE has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (S)-DIHYDROPYRROLO[1,2-C]OXAZOLE-3,6(1H,5H)-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: (S)-DIHYDROPYRROLO[1,2-C]OXAZOLE-3,6(1H,5H)-DIONE is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new compounds with specific biological and chemical properties .

Eigenschaften

Molekularformel

C6H7NO3

Molekulargewicht

141.12 g/mol

IUPAC-Name

1,5,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazole-3,6-dione

InChI

InChI=1S/C6H7NO3/c8-5-1-4-3-10-6(9)7(4)2-5/h4H,1-3H2

InChI-Schlüssel

NYJDLKHEQYINHD-UHFFFAOYSA-N

Kanonische SMILES

C1C2COC(=O)N2CC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.